1H-Indole-2,3-dione, 7-chloro-1-propyl-

Catalog No.
S12584116
CAS No.
937694-13-8
M.F
C11H10ClNO2
M. Wt
223.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Indole-2,3-dione, 7-chloro-1-propyl-

CAS Number

937694-13-8

Product Name

1H-Indole-2,3-dione, 7-chloro-1-propyl-

IUPAC Name

7-chloro-1-propylindole-2,3-dione

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

InChI

InChI=1S/C11H10ClNO2/c1-2-6-13-9-7(10(14)11(13)15)4-3-5-8(9)12/h3-5H,2,6H2,1H3

InChI Key

UDUOSBUNRVMJQL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=CC=C2Cl)C(=O)C1=O

1H-Indole-2,3-dione, 7-chloro-1-propyl- is a synthetic organic compound with the molecular formula C11H10ClNO2C_{11}H_{10}ClNO_2 and a molecular weight of 223.65 g/mol. This compound is an indole derivative featuring a chloro substituent at the 7-position and a propyl group at the 1-position of the indole ring. The structure of this compound can be characterized by its indole core, which is a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Typical of indole derivatives:

  • Oxidation: This compound may undergo oxidation to form quinone derivatives, utilizing oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can convert the dione moiety into diol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The chloro group can be substituted with various nucleophiles (e.g., amines or thiols) under basic conditions, leading to diverse derivatives.

The biological activity of 1H-Indole-2,3-dione, 7-chloro-1-propyl- has been linked to its interactions with various enzymes and cellular processes. Compounds within the indole-2,3-dione class have demonstrated potential as:

  • Enzyme Inhibitors: They can inhibit specific enzymes involved in metabolic pathways. For instance, they may target aldehyde dehydrogenases, which play crucial roles in detoxification and metabolism.
  • Antioxidant Properties: These compounds may modulate oxidative stress responses in cells, influencing gene expression related to oxidative metabolism.

The synthesis of 1H-Indole-2,3-dione, 7-chloro-1-propyl- typically involves several steps:

  • Starting Material: The synthesis begins with 1H-indole-2,3-dione (isatin).
  • Chlorination: Chlorination at the 7-position can be achieved using reagents like phosphorus pentachloride or thionyl chloride.
  • Alkylation: The introduction of the propyl group is typically performed via nucleophilic substitution reactions, where the chlorinated indole reacts with propyl bromide in the presence of a base.

1H-Indole-2,3-dione, 7-chloro-1-propyl- and its derivatives have several applications in medicinal chemistry:

  • Pharmaceuticals: Due to their biological activity, these compounds are explored for their potential as therapeutic agents against various diseases.
  • Chemical Probes: They serve as tools for studying enzyme functions and cellular mechanisms due to their ability to interact selectively with specific biomolecules.

Interaction studies involving 1H-Indole-2,3-dione derivatives have shown that these compounds can modify enzyme activities and influence cellular signaling pathways. Research indicates that they may bind to active sites on enzymes, leading to either inhibition or activation depending on the specific context and structure of the compound .

Several compounds share structural similarities with 1H-Indole-2,3-dione, 7-chloro-1-propyl-. Here are some notable examples:

Compound NameStructure CharacteristicsNotable Activities
7-Chloro-1-methyl-1H-indole-2,3-dioneMethyl group at the 1-positionEnzyme modulation; potential anticancer properties
7-Chloro-5-hydroxy-1H-indole-2,3-dioneHydroxy group at the 5-positionAntioxidant activity; enzyme inhibition
5-Methyl-1H-indole-2,3-dioneMethyl group at the 5-positionIntermediate for organic synthesis
7-Chloro-1-(2-chlorobenzyl)-1H-indole-2,3-dioneChlorobenzyl group at the 1-positionPotential anti-inflammatory properties

Uniqueness

The uniqueness of 1H-Indole-2,3-dione, 7-chloro-1-propyl-, lies in its specific combination of substituents (chloro and propyl) on the indole ring system. This unique substitution pattern may confer distinct biological activities compared to other similar compounds listed above.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Exact Mass

223.0400063 g/mol

Monoisotopic Mass

223.0400063 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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